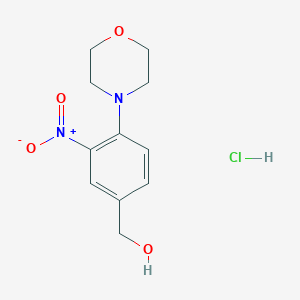

(4-Morpholino-3-nitrophenyl)methanol hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“(4-Morpholino-3-nitrophenyl)methanol hydrochloride” is a chemical compound with the CAS Number: 300665-23-0 . It has a molecular weight of 274.7 . The IUPAC name for this compound is [4-(4-morpholinyl)-3-nitrophenyl]methanol hydrochloride .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C11H14N2O4.ClH/c14-8-9-1-2-10(11(7-9)13(15)16)12-3-5-17-6-4-12;/h1-2,7,14H,3-6,8H2;1H . This code provides a detailed representation of the molecule’s structure.Physical and Chemical Properties Analysis

“this compound” is a solid at ambient temperature . The compound’s molecular formula is C11H15ClN2O4 .Applications De Recherche Scientifique

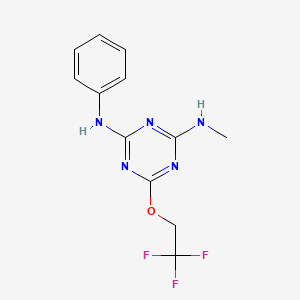

1. Use in Imaging Agents for Parkinson's Disease

(4-Morpholino-3-nitrophenyl)methanol hydrochloride was utilized in the synthesis of a potential PET agent for imaging the LRRK2 enzyme in Parkinson's disease. This compound served as a precursor in the synthesis process (Wang et al., 2017).

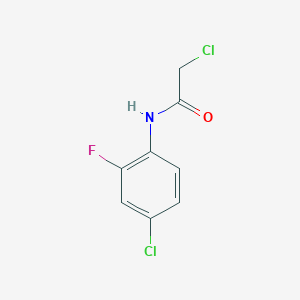

2. Synthesis of Rivaroxaban

A process involving this compound was reported for the production of impurity-free rivaroxaban, an anticoagulant agent. This synthesis involved the use of an alternate synthon, demonstrating the compound's utility in pharmaceutical synthesis (Mali et al., 2015).

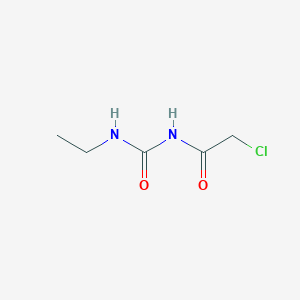

3. Studying Kinetics and Mechanisms of Reactions

The compound was used in studying the kinetics and mechanisms of reactions involving alicyclic amines. This research provides insights into the reaction rates and interactions of such compounds, which is crucial for developing new chemical processes (Castro et al., 2001).

4. Synthesis of Quinoline Derivatives

In the synthesis of quinoline derivatives, this compound played a role in the functionalization of the pyridine ring, highlighting its importance in the creation of complex organic compounds (Belyaeva et al., 2018).

5. Role in Clathrate Formation

The compound was studied for its role in clathrate formation with benzene guests. This research is significant for understanding the interactions between different organic molecules, which has implications in materials science and molecular engineering (Eto et al., 2011).

6. Applications in Synthesis of Novel Ring Systems

This compound has been used in the synthesis of new ring systems like Pyrrolo[1,2-b]cinnolin-10-one. Such studies are pivotal for expanding the repertoire of organic synthesis, leading to the discovery of new drugs and materials (Kimbaris & Varvounis, 2000).

Mécanisme D'action

Target of Action

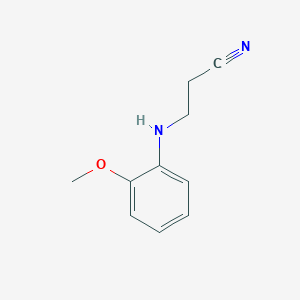

The primary targets of (4-Morpholino-3-nitrophenyl)methanol hydrochloride are currently unknown. The compound contains a morpholine ring, which is frequently found in biologically active molecules and pharmaceuticals . It also contains a nitrophenyl group, which has been associated with various biological activities . .

Biochemical Pathways

The biochemical pathways affected by this compound are currently unknown. Morpholine derivatives have been associated with a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . .

Pharmacokinetics

The compound’s molecular weight (274.7 g/mol ) suggests that it may be orally bioavailable, as compounds with a molecular weight below 500 g/mol are generally well-absorbed.

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown. Given the wide range of biological activities associated with morpholine derivatives , it is possible that this compound could have diverse effects at the molecular and cellular levels.

Propriétés

IUPAC Name |

(4-morpholin-4-yl-3-nitrophenyl)methanol;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O4.ClH/c14-8-9-1-2-10(11(7-9)13(15)16)12-3-5-17-6-4-12;/h1-2,7,14H,3-6,8H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVFDEIKLDGYHRX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=C(C=C(C=C2)CO)[N+](=O)[O-].Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClN2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80383904 |

Source

|

| Record name | (4-morpholino-3-nitrophenyl)methanol hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80383904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.70 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

300665-23-0 |

Source

|

| Record name | (4-morpholino-3-nitrophenyl)methanol hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80383904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[2-(3-Bromobenzoyl)hydrazino]-4-oxo-2-butenoic acid](/img/structure/B1363901.png)

![4-{2-[4-(Isobutyrylamino)benzoyl]hydrazino}-4-oxobutanoic acid](/img/structure/B1363919.png)

![Diethyl 2-[(3,4-dichloroanilino)methylene]malonate](/img/structure/B1363923.png)

![(2E)-3-{N-[(3,5-dihydroxyphenyl)carbonylamino]carbamoyl}prop-2-enoic acid](/img/structure/B1363924.png)